

Applications of alpha-Linolenoyl Ethanolamided4 in Cannabinoid Research

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Compound of Interest

Compound Name: alpha-Linolenoyl Ethanolamide-d4

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Linolenoyl Ethanolamide-d4 (ALEA-d4) is the deuterated analog of alpha-Linolenoyl Ethanolamide (ALEA), an endogenous fatty acid ethanolamide that belongs to the family of N-acylethanolamines (NAEs). Due to its structural similarity to the endocannabinoid anandamide (AEA), ALEA is considered an endocannabinoid-like compound. ALEA-d4 serves as a crucial tool in cannabinoid research, primarily functioning as an internal standard for the accurate quantification of endogenous ALEA in biological matrices by mass spectrometry. This document provides detailed application notes and experimental protocols for the use of ALEA-d4 in research settings.

Physicochemical Properties and Data

Quantitative data for alpha-Linolenoyl Ethanolamide (ALEA) is summarized below. It is important to note that while ALEA is structurally related to anandamide, its affinity for cannabinoid receptors is significantly lower.

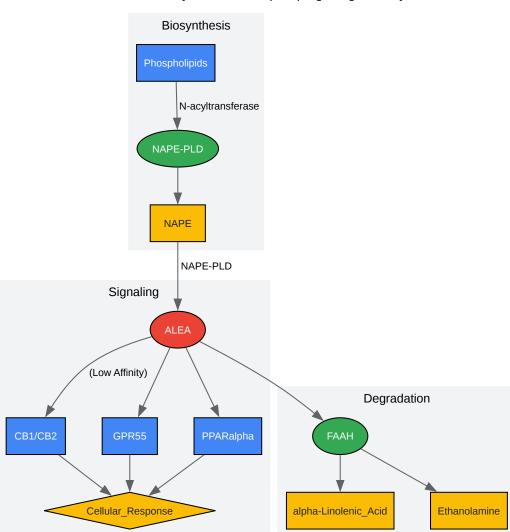


Parameter	Value	Species/Assay Conditions
CB1 Receptor Affinity (Ki)	Low Affinity	Replacement of the arachidonyl tail in anandamide with a linoleyl group leads to low affinity for both CB1 and CB2 receptors.[1]
CB2 Receptor Affinity (Ki)	Low Affinity	Replacement of the arachidonyl tail in anandamide with a linoleyl group leads to low affinity for both CB1 and CB2 receptors.[1]
FAAH Inhibition (IC50)	Data not available	-

Signaling Pathways

N-acylethanolamines (NAEs), including ALEA, are synthesized from membrane phospholipids and are involved in a variety of signaling pathways. While the specific signaling cascade for ALEA is not fully elucidated, it is believed to follow the general pathway of other NAEs. This involves biosynthesis from N-acyl-phosphatidylethanolamine (NAPE) and degradation by Fatty Acid Amide Hydrolase (FAAH). NAEs can interact with several receptors, including cannabinoid receptors (CB1 and CB2), G-protein coupled receptor 55 (GPR55), and peroxisome proliferator-activated receptors (PPARs).





General N-Acylethanolamine (NAE) Signaling Pathway

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General N-Acylethanolamine (NAE) Signaling Pathway.



Experimental Protocols Quantification of Endogenous alpha-Linolenoyl Ethanolamide (ALEA) in Biological Tissues using LCMS/MS

This protocol describes the use of ALEA-d4 as an internal standard for the accurate and precise quantification of ALEA in biological samples, such as brain tissue, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

- Biological tissue (e.g., mouse brain)
- alpha-Linolenoyl Ethanolamide-d4 (ALEA-d4) internal standard solution (10 ng/mL in acetonitrile)
- alpha-Linolenoyl Ethanolamide (ALEA) calibration standards (0.0005 to 0.5 ng/mL in acetonitrile)
- · Acetonitrile (ACN), HPLC grade
- · Methanol (MeOH), HPLC grade
- · Water, HPLC grade
- Formic acid
- Homogenizer
- Centrifuge
- LC-MS/MS system

Procedure:

· Sample Preparation:



- 1. Weigh a portion of the frozen biological tissue (e.g., ~50 mg of mouse brain).
- 2. Add a known volume of ice-cold acetonitrile containing the ALEA-d4 internal standard (e.g., 500 μL of 10 ng/mL ALEA-d4 in ACN).
- 3. Homogenize the tissue on ice until a uniform suspension is achieved.
- 4. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the proteins and cellular debris.
- 5. Carefully collect the supernatant and transfer it to a clean tube.
- 6. Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- 7. Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 μ L of 50:50 ACN:Water with 0.1% formic acid).
- LC-MS/MS Analysis:
 - 1. Liquid Chromatography (LC) Conditions:
 - Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate ALEA from other matrix components (e.g., start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 μL.
 - 2. Tandem Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).

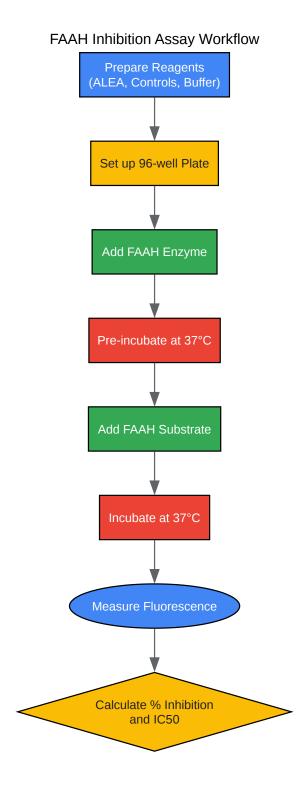


- Multiple Reaction Monitoring (MRM) transitions:
 - ALEA: Monitor the transition of the parent ion (e.g., m/z 322.3) to a specific product ion (e.g., m/z 62.1).
 - ALEA-d4: Monitor the transition of the parent ion (e.g., m/z 326.3) to a specific product ion (e.g., m/z 66.1).
- Optimize other MS parameters (e.g., collision energy, cone voltage) for maximum signal intensity.
- Data Analysis:
 - 1. Construct a calibration curve by plotting the peak area ratio of ALEA to ALEA-d4 against the concentration of the ALEA calibration standards.
 - 2. Determine the concentration of endogenous ALEA in the biological samples by interpolating their peak area ratios from the calibration curve.



LC-MS/MS Quantification Workflow Tissue_Sample Add ALEA-d4 (Internal Standard) Homogenization Centrifugation Collect Supernatant Evaporation Reconstitution Data Analysis & Quantification





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References

- 1. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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